molecular formula C9H11N B115430 3-[(Z)-but-1-enyl]pyridine CAS No. 142505-10-0

3-[(Z)-but-1-enyl]pyridine

Cat. No.: B115430
CAS No.: 142505-10-0
M. Wt: 133.19 g/mol
InChI Key: KTXMSWAHSUYOHZ-HYXAFXHYSA-N
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Description

3-[(Z)-but-1-enyl]pyridine is a pyridine derivative featuring a butenyl side chain in the Z (cis) configuration at the 3-position of the pyridine ring. Its molecular formula is C₉H₁₁N, with a SMILES notation of C/C=C/C1=CN=CC=C1 (Z-configuration indicated by stereodescriptors). The Z-isomer differs from the E-isomer (3-[(E)-but-1-enyl]pyridine, CID 5352782 ) in spatial arrangement, which may influence its physicochemical properties and biological interactions.

Properties

CAS No.

142505-10-0

Molecular Formula

C9H11N

Molecular Weight

133.19 g/mol

IUPAC Name

3-[(Z)-but-1-enyl]pyridine

InChI

InChI=1S/C9H11N/c1-2-3-5-9-6-4-7-10-8-9/h3-8H,2H2,1H3/b5-3-

InChI Key

KTXMSWAHSUYOHZ-HYXAFXHYSA-N

SMILES

CCC=CC1=CN=CC=C1

Isomeric SMILES

CC/C=C\C1=CN=CC=C1

Canonical SMILES

CCC=CC1=CN=CC=C1

Synonyms

Pyridine, 3-(1-butenyl)-, (Z)- (9CI)

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

3-[(E)-but-1-enyl]pyridine

  • Structural Differences : The E-isomer has a trans configuration, altering the spatial orientation of the butenyl chain. This geometric distinction may affect binding to enzymatic pockets or receptor sites.
  • For example, E/Z isomerism in retinoids profoundly alters receptor binding .

3-(Piperidin-4-ylmethoxy)pyridine Derivatives

These compounds (e.g., compound 17 in ) are potent LSD1 inhibitors (Ki = 29 nM) with >160-fold selectivity over monoamine oxidases (MAO-A/B) . Key comparisons include:

  • Substituent Effects : The piperidin-4-ylmethoxy group enhances LSD1 binding via hydrophobic interactions and basic amine groups, critical for competitive inhibition .
  • Activity Data :
Compound LSD1 Ki (nM) MAO-A/B Selectivity Cell EC₅₀ (nM)
3-(Piperidin-4-ylmethoxy)pyridine (17) 29 >160-fold 280
3-[(Z)-but-1-enyl]pyridine N/A N/A N/A
  • Mechanistic Insights : Molecular docking shows the piperidine moiety occupies a hydrophobic pocket in LSD1, while the pyridine ring aligns with the substrate-binding site . The butenyl chain in this compound lacks this basic amine, likely reducing LSD1 affinity.

Carbonyl Analogs (e.g., 4-[1,2-Bis-(4-hydroxy-phenyl)-but-1-enyl]-benzoic acid)

  • Structural Contrast : These compounds feature bulkier aromatic substituents (e.g., bis-phenyl groups) instead of a pyridine core. Such groups may enhance π-π stacking but reduce solubility .
  • Synthetic Routes : Similar Z/E isomer separation techniques (e.g., HPLC with C-18 columns) are employed, underscoring the challenges in isolating stereoisomers .

MAO Inhibitors (e.g., Tranylcypromine Derivatives)

  • Selectivity Profiles : While 3-(piperidin-4-ylmethoxy)pyridine derivatives show high LSD1 selectivity, tranylcypromine analogs inhibit both LSD1 and MAO-A/B, risking off-target effects .
  • Key Data :

    Inhibitor Type LSD1 Ki (nM) MAO-A/B Ki (nM)
    3-(Piperidin-4-ylmethoxy)pyridine 29 >4,640
    Tranylcypromine ~500 2–20

Molecular and Functional Insights

  • However, the absence of a basic amine (cf. piperidine derivatives) likely limits its potency as an LSD1 inhibitor .
  • Enzyme Kinetics: Competitive inhibitors like compound 5 (Ki = 2.3 μM) bind directly to the LSD1 active site, displacing the H3K4me2 substrate . The butenyl chain’s hydrophobicity might contribute to similar binding, but without catalytic moieties (e.g., cyanophenyl groups in compound 17), activity would be diminished .

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